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Compound of Interest

Compound Name: 2-Amino-6-methyl-5-nitropyridine

Cat. No.: B185660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Amino-6-methyl-5-nitropyridine, a key intermediate in various synthetic applications. Due to

the limited availability of direct experimental spectra for this specific compound in public

literature, this document leverages data from closely related analogs and established

spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for

acquiring this data are also provided.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 2-Amino-6-methyl-5-
nitropyridine. These predictions are based on the analysis of structurally similar compounds,

including 2-N-phenylamino-6-methyl-5-nitropyridine and various other nitropyridine derivatives.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-3 8.0 - 8.5 d

Expected to be

downfield due to the

strong electron-

withdrawing effect of

the adjacent nitro

group.

H-4 6.5 - 7.0 d

Upfield relative to H-3

due to the influence of

the amino and methyl

groups.

-NH₂ 5.0 - 6.0 br s

Broad singlet,

chemical shift can be

variable and

concentration-

dependent.

-CH₃ 2.4 - 2.6 s

Singlet, in the typical

range for a methyl

group on an aromatic

ring.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). d: doublet,

s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 155 - 160
Carbon bearing the amino

group.

C-3 135 - 140
Aromatic carbon adjacent to

the nitro group.

C-4 110 - 115 Aromatic carbon.

C-5 145 - 150

Carbon bearing the nitro

group, expected to be

significantly downfield.

C-6 150 - 155
Carbon bearing the methyl

group.

-CH₃ 15 - 20 Methyl carbon.

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: Predicted FT-IR Spectral Data
Functional Group

Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amino) 3300 - 3500
Medium, two bands for primary

amine

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (Methyl) 2850 - 3000 Medium

N-O Stretch (Nitro,

Asymmetric)
1500 - 1550 Strong

N-O Stretch (Nitro, Symmetric) 1335 - 1385 Strong

C=C Stretch (Aromatic) 1400 - 1600 Medium to Strong

N-H Bend (Amino) 1580 - 1650 Medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization)

m/z Predicted Identity Notes

153 [M]⁺ Molecular ion peak.

136 [M - OH]⁺ or [M - NH₃]⁺

Loss of a hydroxyl radical

(from nitro group

rearrangement) or ammonia.

123 [M - NO]⁺ Loss of nitric oxide.

107 [M - NO₂]⁺ Loss of nitrogen dioxide.

95 [M - NO - CO]⁺
Subsequent loss of carbon

monoxide.

79 [C₅H₅N]⁺ Pyridine ring fragment.

Ionization mode: Electron Ionization (EI). The fragmentation pattern is predictive and may vary

based on the instrument and conditions.

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for 2-Amino-6-methyl-
5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of 2-Amino-6-methyl-5-nitropyridine in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if not

already present in the solvent.

2. ¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Acquisition Parameters:

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID).

3. ¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Parameters:

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.
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Processing: Apply Fourier transformation with an exponential window function, phase

correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2-Amino-6-methyl-5-nitropyridine with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture in a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

2. FT-IR Acquisition:

Spectrometer: A standard FT-IR spectrometer.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Procedure:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
1. Sample Preparation (for GC-MS):
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Dissolve a small amount of 2-Amino-6-methyl-5-nitropyridine (approximately 1 mg/mL) in

a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

Ensure the sample is fully dissolved and free of particulate matter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Gas Chromatograph:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector: Split/splitless inlet, typically at 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then

ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40 - 400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 2-Amino-6-
methyl-5-nitropyridine.
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Caption: Workflow for the synthesis and spectral characterization of a chemical compound.
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Analytical Technique Information Obtained
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Caption: Relationship between spectroscopic techniques and the structural information

obtained.

To cite this document: BenchChem. [Spectral Analysis of 2-Amino-6-methyl-5-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185660#2-amino-6-methyl-5-nitropyridine-spectral-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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